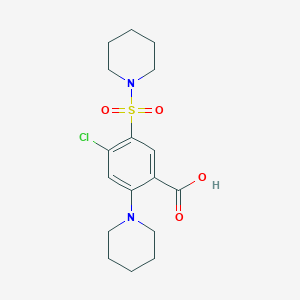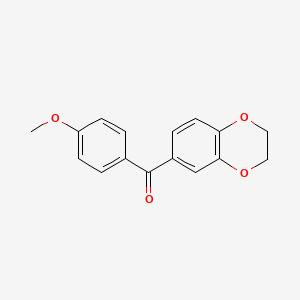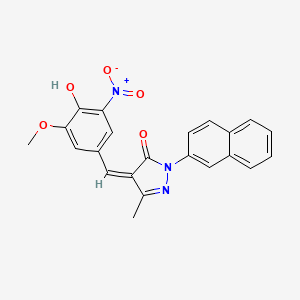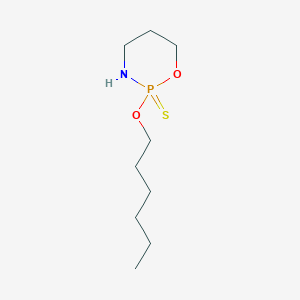
6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. Allopurinol works by inhibiting the production of uric acid in the body, which can lead to the formation of urate crystals in the joints and kidneys. In addition to its clinical applications, allopurinol has also been used in scientific research to investigate its mechanism of action and potential therapeutic uses.
作用機序
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is involved in the production of uric acid in the body. By reducing the production of uric acid, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione can help to prevent the formation of urate crystals in the joints and kidneys, which can cause gout and other related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
Allopurinol has several advantages as a tool for scientific research, including its well-established mechanism of action and its availability as a commercially available drug. However, there are also some limitations to its use in lab experiments, including potential off-target effects and the need to carefully control for factors such as dosage and duration of treatment.
将来の方向性
There are several potential future directions for research on 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, including investigations of its effects on other disease states and its potential use in combination with other drugs. Additionally, there is ongoing research into the development of new xanthine oxidase inhibitors that may have improved efficacy and fewer side effects than this compound.
合成法
Allopurinol can be synthesized through a multi-step process that involves the condensation of 3,4,5-trimethoxybenzaldehyde with urea to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carbohydrazide, which is subsequently oxidized with lead tetraacetate to form 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione.
科学的研究の応用
Allopurinol has been used in a variety of scientific research applications, including studies of its mechanism of action, potential therapeutic uses, and biochemical and physiological effects. For example, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
6-amino-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPCOWKJRKCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=O)NC2=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]methyl}phenyl)ethanone](/img/structure/B6019200.png)
![N-cyclobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6019207.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
![7-[(1,5,6-trimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019230.png)
![1-[2-methoxy-5-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6019236.png)


![dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6019248.png)
![N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6019268.png)
![5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019284.png)
![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate](/img/structure/B6019290.png)